



Application Notes & Protocols: 5-Quinolinecarboxylic Acid in Anticancer Drug Discovery

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Compound of Interest						
Compound Name:	5-Quinolinecarboxylic acid					
Cat. No.:	B1296838	Get Quote				

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its derivatives, quinolinecarboxylic acids have emerged as a particularly promising class for the development of novel anticancer agents.[1] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their biological properties to target specific pathways and mechanisms involved in cancer progression.[1][2] These compounds have demonstrated potent anticancer activity through diverse mechanisms, including the inhibition of key enzymes like protein kinases, dihydroorotate dehydrogenase (DHODH), and topoisomerases, as well as the induction of apoptosis and cell cycle arrest.[1][2] [3] This document provides an overview of the application of 5-quinolinecarboxylic acid and related derivatives in anticancer drug discovery, summarizing key quantitative data and providing detailed protocols for their biological evaluation.

Mechanisms of Action

Quinolinecarboxylic acid derivatives exert their anticancer effects through multiple mechanisms of action:

• Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of signal transduction pathways involved in cell proliferation, survival, and



angiogenesis.[4] Several quinoline-based molecules have been developed as potent inhibitors of kinases such as EGFR, VEGFR, c-Met, PI3K, and mTOR.[5][6][7] For instance, some 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase.[3]

• Enzyme Inhibition:

- Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-4-carboxylic acids inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Since cancer cells have a high proliferation rate, they are heavily dependent on this pathway for DNA and RNA synthesis.[1] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and tumor growth inhibition.[1]
- Topoisomerase Inhibition: Some quinoline analogues function as DNA intercalating agents and interfere with enzymes like topoisomerase II, which is critical for DNA replication and repair.[3]
- Sirtuin Inhibition: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a member of the sirtuin family of deacetylases, showing potential in treating MLLr leukemic cell lines.[8]
- Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives have been shown to
 induce programmed cell death (apoptosis) in cancer cells. For example, a derivative of
 ursolic acid and quinoline was found to induce apoptosis and cause cell cycle arrest at the
 G0/G1 phase in MDA-MB-231 breast cancer cells.[9] Similarly, certain quinoline-chalcone
 hybrids can arrest the cell cycle at the G2/M phase.[10]
- Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization and arresting cells in the G2/M phase of the cell cycle.[11][12]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines.

Table 1: Quinoline Carboxylic Acid Derivatives and Hybrids



Compound ID	Derivative Class	Cancer Cell Line	Target/Mec hanism	IC50 / GI50 (μM)	Reference(s
P6	2-(4- acrylamido phenyl)- quinoline-4- carboxylic acid	MLLr leukemic cells	SIRT3 Inhibition	7.2	[1][8]
3b	Ursolic acid- quinoline derivative	MDA-MB-231 (Breast)	Apoptosis, G0/G1 Arrest	0.61 ± 0.07	[9]
		HeLa (Cervical)		0.36 ± 0.05	[9]
		SMMC-7721 (Liver)		12.49 ± 0.08	[9]
12e	Quinoline- chalcone derivative	MGC-803 (Gastric)	G2/M Arrest, ROS Induction	1.38	[10]
		HCT-116 (Colon)		5.34	[10]
	_	MCF-7 (Breast)		5.21	[10]

| Compound 5 | Quinoline derivative | PC-3 (Prostate) | Pim-1 Kinase Inhibition | 1.29 |[3] |

Table 2: Other Quinoline Derivatives



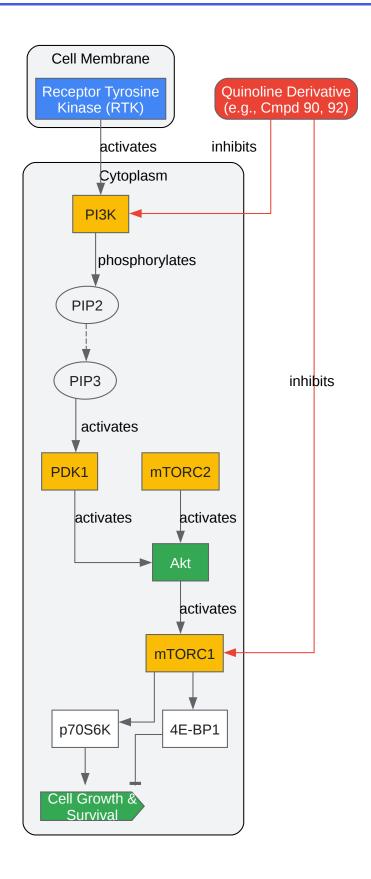
Compound ID	Derivative Class	Cancer Cell Line	Target/Mec hanism	IC50 (μM)	Reference(s
42	Fused quinoline	MCF-7 (Breast)	EGFR Inhibition	7.21	[11]
65	Pyrazolo- quinoline	A549 (Lung)	Not specified	2.43	[11]
66	Pyrazolo- quinoline	MCF-7 (Breast)	Not specified	6.01	[11]
81	Quinoline derivative	MCF-7 (Breast)	HSP90 Inhibition	45.3	[11]
		A549 (Lung)		64.15	[11]
90 & 92	Imidazo[4,5- c]quinoline	Not specified	PI3Kα / mTOR Kinase	< 1 (Cell growth)	[11]
Compound 39	Quinoline derivative	Not specified	PI3Kα / mTOR Kinase	0.9 (PI3Kα), 1.4 (mTOR)	[5]

| Compound 40 | Quinoline derivative | Not specified | PI3K δ Kinase | 0.0019 |[5] |

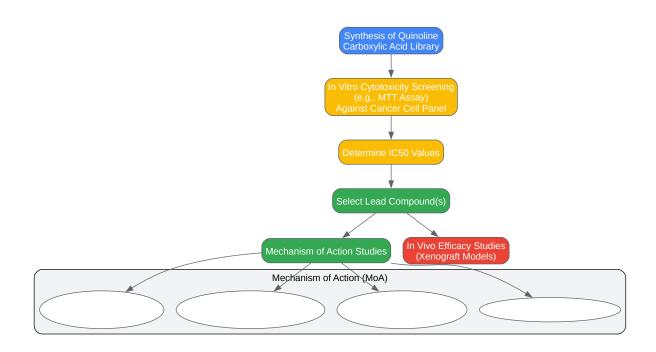
Key Signaling Pathways & Experimental Workflows Signaling Pathway Visualization

The PI3K/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Many quinoline derivatives have been developed to target key kinases within this pathway.[5][11]









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Methodological & Application





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